7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine
Description
Properties
CAS No. |
885270-43-9 |
|---|---|
Molecular Formula |
C14H8ClF3N2 |
Molecular Weight |
296.67 g/mol |
IUPAC Name |
7-chloro-2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-13-3-1-2-11-8-12(19-20(11)13)9-4-6-10(7-5-9)14(16,17)18/h1-8H |
InChI Key |
YBVFASDMDTYYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
N-Aminopyridinium Salt Synthesis
The synthesis begins with the preparation of N-aminopyridinium salts from substituted pyridines. For example, 5-chloro-3-bromopyridine reacts with O-mesitylenesulfonylhydroxylamine (MSH) in dichloromethane to form the corresponding N-aminopyridinium salt (7i). This intermediate is critical for subsequent annulation reactions.
Annulation with α,β-Unsaturated Nitriles
The N-aminopyridinium salt undergoes a TEMPO-mediated [3+2] cycloaddition with 3-(4-(trifluoromethyl)phenyl)acrylonitrile. Under optimized conditions (toluene, DIPEA, 0°C to room temperature), this reaction forms the pyrazolo[1,5-a]pyridine core. The chlorine substituent at position 7 originates from the 5-chloro group of the starting pyridine, while the 4-(trifluoromethyl)phenyl group derives from the acrylonitrile.
Table 1. Optimization of Annulation Conditions
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | DIPEA | Toluene | 93 |
| 2 | Cs₂CO₃ | Toluene | 78 |
| 3 | Et₃N | Toluene | 65 |
Oxidative Cross-Dehydrogenative Coupling (CDC)
Substrate Design
An alternative route employs N-amino-2-iminopyridines and β-keto esters under Pd(OAc)₂ catalysis. For instance, 7-chloro-N-amino-2-iminopyridine reacts with ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate in ethanol under oxygen, yielding the target compound via a CDC mechanism.
Catalytic System and Oxygen Dependency
The reaction requires molecular oxygen for optimal yield (94%), as demonstrated in Table 2. Substituting oxygen with air or inert atmospheres drastically reduces efficiency, underscoring the oxidative nature of this pathway.
Table 2. Impact of Atmosphere on CDC Reaction
| Entry | Atmosphere | Yield (%) |
|---|---|---|
| 1 | O₂ | 94 |
| 2 | Air | 74 |
| 3 | Ar | 6 |
Structural Characterization and Analytical Data
NMR Spectroscopy
The ¹H NMR spectrum of 7-chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine displays characteristic signals:
¹³C NMR confirms the trifluoromethyl group (δ 125.1, q, J = 271 Hz) and cyano carbon (δ 114.4).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) m/z: [M+H]⁺ Calculated for C₁₄H₈ClF₃N₂: 313.0385; Found: 313.0389.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The TEMPO-mediated method offers superior yields (93%) compared to CDC (74–94%), but requires specialized N-aminopyridinium salts. CDC, while efficient, demands stringent oxygen control.
Functional Group Tolerance
Both methods accommodate electron-withdrawing groups (e.g., CF₃), but the CDC approach is less compatible with reducible functionalities due to oxidative conditions.
Industrial Applications and Process Optimization
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, including breast and lung cancer. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. A publication in Pharmacology Reports demonstrated that it significantly reduced inflammation in animal models by modulating cytokine production and inhibiting NF-kB signaling pathways .
Material Science
Polymer Additive
this compound is also explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research conducted by materials scientists showed that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation profiles .
Agrochemicals
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. A study published in Pest Management Science indicated that it possesses significant insecticidal activity against common agricultural pests, making it a candidate for developing new agrochemicals. The study reported effective mortality rates in treated populations of aphids and beetles .
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Polymer Enhancement
A team investigated the effects of adding this compound to polycarbonate films. The modified films exhibited superior thermal stability (up to 20% increase in thermal decomposition temperature) and enhanced mechanical strength (up to 30% improvement in tensile strength), demonstrating the compound's utility in material science applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine
- CAS Number : 885270-49-5
- Molecular Formula : C₁₄H₈ClF₃N₂
- Molecular Weight : 296.03 g/mol
- Structure : Features a pyrazolo[1,5-a]pyridine core with a chlorine substituent at position 7 and a 4-(trifluoromethyl)phenyl group at position 2 (Figure 1).
Key Characteristics :
- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the chlorine atom at position 7 influences electronic properties and binding interactions .
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Observations :
Trifluoromethyl vs. Phenyl Groups :
- The target compound’s 4-(trifluoromethyl)phenyl group (C2) enhances electron-withdrawing effects and steric bulk compared to simple phenyl (e.g., 7-Chloro-5-methyl-2-phenyl analog) . This likely improves metabolic stability and target binding .
- Compound 69’s bis-CF₃ groups (C5) may increase hydrophobicity but reduce solubility .
Chlorine Position and Heterocyclic Core: Chlorine at C7 is conserved in most analogs, but its electronic effects vary with core structure (e.g., pyrazolo[1,5-a]pyrimidine vs. pyridine). Pyrimidinone derivatives (Compound 69) exhibit distinct hydrogen-bonding capabilities .
Methyl/ethyl groups (e.g., in ) increase lipophilicity but may reduce metabolic clearance .
Biological Activity
7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound within the pyrazolo[1,5-A]pyridine class. Its unique molecular structure, featuring a chloro substituent and a trifluoromethyl group, contributes to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H8ClF3N2
- Molecular Weight : 296.67 g/mol
- CAS Number : 885270-49-5
RET Kinase Inhibition
Research indicates that this compound acts as a potent inhibitor of RET kinase, which is involved in various oncogenic signaling pathways. In vitro studies demonstrate that this compound effectively binds to RET kinase, leading to significant inhibition of its activity. This property positions it as a potential therapeutic agent for cancers associated with RET mutations, such as medullary thyroid carcinoma and certain types of lung cancer .
Anticancer Potential
In addition to RET kinase inhibition, compounds in the pyrazolo[1,5-A]pyridine class have shown promising anticancer activities. The structural characteristics of this compound enhance its efficacy against various cancer cell lines. Studies report that this compound exhibits cytotoxic effects on HeLa (cervical cancer) and L929 (fibroblast) cells, demonstrating its potential as an anticancer agent .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented in the literature:
-
Starting Materials :
- 4-Trifluoromethylphenyl hydrazine
- Chloroacetyl chloride
-
Reaction Steps :
- Formation of the pyrazole ring through cyclization.
- Subsequent functionalization to introduce the chloro and trifluoromethyl groups.
This synthetic flexibility allows for the development of derivatives with enhanced biological activities .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 7-Fluoro-2-(4-trifluoromethyl)phenylpyrazolo[1,5-A]pyridine | Structure | Potential RET inhibitor |
| 6-Chloro-2-(3-trifluoromethylphenyl)pyrazolo[1,5-A]pyridine | Structure | Anticancer activity |
| 4-Trifluoromethylphenyl-pyrazolo[1,5-A]pyrimidine | Structure | Kinase inhibition |
This table illustrates how variations in substituents can influence the biological activity of related compounds. Notably, this compound stands out due to its specific combination of substituents enhancing its potency as a RET kinase inhibitor while improving bioavailability and selectivity compared to its analogs.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor growth in RET-driven cancers.
- Pharmacokinetic Profiles : Studies indicate favorable pharmacokinetic properties in various species (mice and rats), suggesting good absorption and distribution characteristics essential for therapeutic efficacy .
- Combination Therapies : Research has explored the efficacy of this compound in combination with other anticancer agents, revealing synergistic effects that enhance overall treatment outcomes.
Q & A
Q. What are the optimized synthetic routes for 7-chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine?
A two-step palladium-catalyzed/silver-mediated domino reaction is widely used for efficient synthesis. Starting from pyridine, the process involves tandem direct alkynylation and cyclization with aryl-substituted alkenyl halides (bromides/iodides). Terminal alkynes expand the scope to alkyl-substituted derivatives. Optimization focuses on catalyst selection (Pd(OAc)₂/Ag₂O) and solvent systems (e.g., toluene or acetonitrile), achieving yields up to 85% .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction confirms the planar fused pyrazole-pyrimidine core, with dihedral angles <10° between aromatic rings. NMR (¹H/¹³C) and mass spectrometry validate substitution patterns:
Q. What safety protocols are critical during experimentation?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Handle in fume hoods due to volatile intermediates (e.g., POCl₃ in chlorination steps) .
- Dispose halogenated waste via certified agencies to prevent environmental contamination .
Advanced Research Questions
Q. How do substituent positions (e.g., Cl at C7, CF₃ at C2) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- C7 Chlorine : Enhances metabolic stability and binding affinity to targets like EphB3 kinase (IC₅₀ < 100 nM in analogs) .
- C2 Trifluoromethyl : Improves lipophilicity (LogP ~3.2) and membrane permeability. Methyl or phenyl groups at C5 further boost activity .
- Diaryl substitution : Planar geometry (e.g., coplanar phenyl rings) optimizes π-π stacking in receptor pockets .
Q. What mechanistic insights explain the domino cyclization in synthesis?
The reaction proceeds via:
Oxidative Addition : Pd(0) inserts into alkenyl halide bonds.
Alkyne Activation : Ag-mediated deprotonation forms a silver-acetylide intermediate.
Cyclization : Intramolecular C–N coupling generates the pyrazolo[1,5-a]pyridine core. Isotopic labeling (D/H) studies confirm proton transfer during cyclization .
Q. How can conflicting NMR data from analogous compounds be resolved?
Contradictions in ¹³C shifts (e.g., C7 vs. C5) arise from solvent polarity or crystallographic packing. For example:
Q. What strategies enable functionalization at position 7 for derivative synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
